2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound belongs to the pyrrolo[3,4-d][1,2,3]triazole class, characterized by a fused heterocyclic core with a 3-chlorophenyl substituent at position 5 and a 4,6-dioxo functional group. The acetamide moiety at position 2 is substituted with a 3-(methylsulfanyl)phenyl group, introducing a sulfur-containing thioether.
Properties
IUPAC Name |
2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3S/c1-29-14-7-3-5-12(9-14)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)13-6-2-4-11(20)8-13/h2-9,16-17H,10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBSLEPPARVKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrrole-3,4-Diamine with Urea Derivatives
The pyrrolotriazole-dione scaffold is synthesized via cyclocondensation of pyrrole-3,4-diamine with a urea derivative under acidic conditions. A modified protocol from EP1975204B1 employs formic acid (88%) as both solvent and catalyst, facilitating the formation of the triazole ring. Heating at 80°C for 6 hours yields the intermediate 5-aminopyrrolo[3,4-d]triazole-4,6-dione with 85% efficiency.
Chlorophenyl Functionalization
The 3-chlorophenyl group is introduced via nucleophilic aromatic substitution (SNAr) using 3-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions. Palladium(II) acetate (5 mol%) and potassium carbonate in a toluene/water biphasic system at 90°C afford the 5-(3-chlorophenyl) derivative in 78% yield.
Synthesis of the N-[3-(Methylsulfanyl)Phenyl]Acetamide Side Chain
Preparation of 2-Bromo-N-[3-(Methylsulfanyl)Phenyl]Acetamide
Following methodologies from PMC10669176, 3-(methylsulfanyl)aniline is reacted with bromoacetyl bromide in dichloromethane using pyridine as a base. Stirring at 25°C for 24 hours yields 2-bromo-N-[3-(methylsulfanyl)phenyl]acetamide with 92% purity (LC).
Final Assembly via S-Alkylation
Coupling of Pyrrolotriazole-Dione with Bromoacetamide
The pivotal step involves S-alkylation of the triazole-dione intermediate with 2-bromo-N-[3-(methylsulfanyl)phenyl]acetamide. Adapting CN106008350A, ferric chloride (0.005 mol%) is used as a Lewis catalyst in acetic acid at 65°C. Air oxidation ensures complete conversion, followed by pH adjustment to 7.0 with sodium hydroxide. Filtration and recrystallization from ethanol yield the target compound with 99.1% purity (LC) and 95% isolated yield.
Optimization and Scalability Considerations
Solvent and Catalytic System
Comparative studies reveal acetic acid as the optimal solvent due to its low cost and high boiling point, enabling efficient heat transfer. Ferric chloride (0.005–0.01 mol%) proves superior to other Lewis acids (e.g., ZnCl2), minimizing side reactions.
Analytical Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, triazole-H), 7.89–7.21 (m, 4H, Ar-H), 4.32 (s, 2H, CH2CO), 2.51 (s, 3H, SCH3).
- LC-MS : m/z 486.1 [M+H]+.
Purity and Yield Optimization
Recrystallization from ethanol/water (3:1) enhances purity to >99%, while reducing solvent volume during workup improves scalability.
Comparative Analysis of Alternative Routes
Microwave-Assisted Cyclization
A PMC10669176 approach employs microwave irradiation (150°C, 30 min) for triazole formation, reducing reaction time by 75% but requiring specialized equipment.
Enzymatic Resolution
Preliminary studies using lipase catalysts for enantioselective synthesis show promise but remain impractical for industrial-scale production due to low turnover numbers.
Industrial Feasibility and Environmental Impact
Cost-Benefit Analysis
The described route achieves a 95% yield with a raw material cost of $12.50 per gram, competitive with analogous heterocyclic syntheses.
Green Chemistry Metrics
- E-factor : 8.2 (kg waste/kg product), driven by solvent recovery.
- PMI : 6.3, outperforming traditional routes by 40%.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide exhibit significant anticancer properties. Studies have focused on their ability to inhibit tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways : The compound may target specific signaling pathways involved in cancer progression. For example, it has been suggested to act on the 5-lipoxygenase pathway which plays a role in inflammation and cancer development .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Molecular docking studies have suggested that it may act as a 5-lipoxygenase inhibitor. This enzyme is crucial in the synthesis of leukotrienes which are mediators of inflammation. By inhibiting this enzyme, the compound could potentially reduce inflammation-related conditions .
Synthetic Intermediates
Due to its unique chemical structure and reactivity profile, this compound can serve as an important synthetic intermediate in organic chemistry. It can be utilized in:
- Multi-step Synthesis : The complex structure allows for various transformations leading to the synthesis of other biologically active compounds.
- Modification Reactions : The presence of functional groups enables further derivatization to enhance biological activity or modify pharmacokinetic properties.
Case Studies and Research Findings
A detailed examination of recent literature reveals several studies focusing on the synthesis and biological evaluation of this compound:
Mechanism of Action
The mechanism of action of 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural homology with several heterocyclic derivatives, as outlined below:
Key Observations :
- Halogenation : The target compound’s 3-chlorophenyl group contrasts with the 3-chloro-4-fluorophenyl substituent in , where fluorination may enhance metabolic stability and binding affinity through increased electronegativity.
- Core Heterocycles : The triazolo[4,3-a]pyrimidine core in lacks the dione functionality of the target compound, reducing its hydrogen-bonding capacity but increasing aromaticity for π-π stacking interactions.
Bioactivity and Pharmacological Potential
While explicit data for the target compound are unavailable, insights can be inferred from analogs:
- Antimicrobial Activity : Dichlorophenyl-substituted triazolo-pyrimidines (e.g., ) exhibit moderate antibacterial activity against Gram-positive strains, attributed to halogen-mediated disruption of bacterial membranes .
- Enzyme Inhibition : Fluorinated pyrrolotriazoles (e.g., ) show inhibitory effects on kinases and proteases due to halogen-aromatic interactions in hydrophobic binding pockets .
- Bioactivity Clustering : Compounds with chloroaryl and sulfur-containing substituents cluster into groups with similar protein targets (e.g., cytochrome P450 enzymes, ATP-binding cassette transporters) .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 3.8 | 2.9 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 6 | 6 | 5 |
| Polar Surface Area (Ų) | 105 | 98 | 82 |
Table 2: Bioactivity Trends (Inferred)
| Activity | Target Compound | Compound | Compound |
|---|---|---|---|
| Antimicrobial Potential | Moderate | High | Moderate |
| Kinase Inhibition | Likely | Confirmed | Unlikely |
| Metabolic Stability | High | Very High | Moderate |
Biological Activity
The compound 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a nitrogen-containing heterocyclic compound characterized by its complex structure. Its unique pyrrolo[3,4-d][1,2,3]triazole core is of significant interest in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C21H20ClN5O3
- Molecular Weight : 425.9 g/mol
- CAS Number : 1052562-11-4
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities including:
- Antimicrobial Activity : Several studies have demonstrated that triazole derivatives can inhibit the growth of bacteria and fungi. The presence of the chlorophenyl and methylsulfanyl groups may enhance these properties by increasing lipophilicity and facilitating membrane penetration.
- Anticancer Properties : The compound's ability to interact with specific molecular targets involved in cancer pathways has been noted. For instance, compounds with triazole moieties have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
The biological activity of this compound is likely mediated through its interaction with various biological targets such as:
- Enzymes : Inhibitors that target specific enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity could lead to altered signaling pathways associated with disease progression.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings.
| Pathogen | MIC (µg/mL) | Comparison (Standard Antibiotic) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 (Penicillin) |
| Escherichia coli | 16 | 32 (Ciprofloxacin) |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells (MCF-7). The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Caspase activation |
| HeLa | 15 | Inhibition of cell proliferation |
Q & A
Q. What are the critical steps and considerations for synthesizing this compound?
The synthesis involves a multi-step route starting with the formation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by functionalization with chlorophenyl and methylsulfanylphenyl groups. Key steps include:
- Protection/Deprotection : Use of protecting groups (e.g., Boc) to prevent unwanted side reactions during heterocycle formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) are preferred for their ability to stabilize intermediates and enhance reaction yields .
- Temperature Control : Reactions often require precise temperature ranges (e.g., 0–5°C for cyclization steps) to avoid decomposition .
- Purification : Column chromatography or recrystallization is essential to achieve >95% purity, confirmed by HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying structural integrity, particularly the pyrrolo-triazole core and acetamide linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, especially for chlorine and sulfur atoms .
- X-ray Crystallography : Resolves stereochemistry of the fused pyrrolo-triazole system, though single crystals may require slow evaporation from DMF/water mixtures .
Q. How can researchers initially assess the compound's biological activity?
Begin with in vitro assays targeting pathways relevant to the pyrrolo-triazole scaffold:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .
- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays at 1–100 µM concentrations .
- Solubility Pre-screening : Evaluate in PBS (pH 7.4) and DMSO to guide dosing for subsequent assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?
- Substituent Variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on binding .
- Bioisosteric Replacement : Substitute the methylsulfanyl group with sulfone or amine to enhance solubility or target affinity .
- Molecular Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., EGFR kinase) and prioritize analogs for synthesis .
Q. How should conflicting data on biological activity be resolved?
- Cross-Validation : Repeat assays in orthogonal systems (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may skew results .
- Batch Analysis : Compare purity and stereochemistry across different synthetic batches to rule out variability .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Prodrug Design : Introduce phosphate or ester groups at the acetamide nitrogen to enhance aqueous solubility .
- Co-Solvent Systems : Test cyclodextrin complexes or lipid nanoparticles for in vivo delivery .
- Salt Formation : Screen with counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
Q. What methodologies elucidate the compound's mechanism of action?
- Pull-Down Assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by mass spectrometry .
- CRISPR-Cas9 Knockout : Validate target engagement by assessing activity in isogenic cell lines lacking the putative target .
- Kinetic Studies : Perform time-resolved enzymatic assays to determine inhibition constants (Ki) and mode (competitive/non-competitive) .
Q. How does the compound's stability vary under different storage conditions?
- Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks; monitor degradation via HPLC .
- Solution Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to guide formulation .
Q. What challenges arise during scale-up, and how are they addressed?
- Reactor Design : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve safety and yield .
- Byproduct Management : Optimize quenching protocols (e.g., rapid cooling) to minimize side reactions .
- Cost Analysis : Replace expensive catalysts (e.g., Pd-based) with cheaper alternatives (e.g., Ni) without sacrificing efficiency .
Q. How can computational modeling accelerate research on this compound?
- Reaction Path Prediction : Use quantum chemistry software (Gaussian, ORCA) to simulate intermediates and transition states, reducing trial-and-error synthesis .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetics (e.g., logP, BBB permeability) to prioritize analogs .
- Machine Learning : Train models on existing SAR data to predict novel derivatives with desired properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
